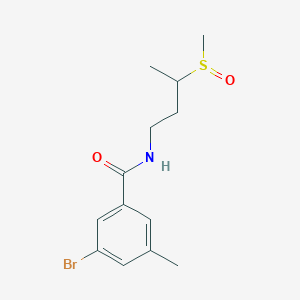![molecular formula C12H6BrClN4 B6644317 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6644317.png)
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile is a synthetic organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an imidazole ring with two nitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzyl chloride and imidazole-4,5-dicarbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 4-bromo-2-chlorobenzyl chloride is added to a solution of imidazole-4,5-dicarbonitrile and potassium carbonate in DMF. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Automated Systems: Employing automated synthesis systems to control reaction parameters precisely.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the bromo or chloro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Amines derived from the reduction of nitrile groups.
科学研究应用
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms due to its structural features.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and chloro substituents can enhance binding affinity and specificity.
Biological Pathways: The compound can influence biological pathways by acting as an inhibitor or activator of key proteins involved in cellular processes.
相似化合物的比较
- 1-[(4-Bromo-2-fluorophenyl)methyl]imidazole-4,5-dicarbonitrile
- 1-[(4-Chloro-2-methylphenyl)methyl]imidazole-4,5-dicarbonitrile
- 1-[(4-Bromo-2-methylphenyl)methyl]imidazole-4,5-dicarbonitrile
Comparison:
- Structural Differences: The presence of different halogen or alkyl substituents on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Reactivity: Substituents like fluorine or methyl groups can influence the reactivity and stability of the compound in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific structural features, affecting its suitability for different research or industrial purposes.
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile stands out due to its specific combination of bromo and chloro substituents, which can enhance its reactivity and binding properties in various applications.
属性
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN4/c13-9-2-1-8(10(14)3-9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJVPDTEHYVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN2C=NC(=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)

![N-[1-(1-methylpyrazol-4-yl)ethyl]-5-nitropyrimidin-2-amine](/img/structure/B6644259.png)
![Methyl 2-[(3-hydroxy-4-iodobenzoyl)-methylamino]acetate](/img/structure/B6644265.png)

![3-hydroxy-N-[(1-hydroxycyclobutyl)methyl]-4-iodobenzamide](/img/structure/B6644282.png)
![3,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrazin-2-amine](/img/structure/B6644291.png)


![(2S)-2-[(3-bromo-5-methylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6644310.png)
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)


